molecular formula C6H3F4NO2S B13079264 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B13079264
M. Wt: 229.15 g/mol
InChI Key: FNYACXBFDHFJHB-UHFFFAOYSA-N
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Description

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a fluorinated thiazole derivative characterized by a trifluoromethyl-substituted thiazole core and a fluoroacetic acid moiety. The fluorine atom on the acetic acid chain may enhance metabolic stability and influence receptor binding through electronic effects.

Properties

Molecular Formula

C6H3F4NO2S

Molecular Weight

229.15 g/mol

IUPAC Name

2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C6H3F4NO2S/c7-3(4(12)13)2-1-11-5(14-2)6(8,9)10/h1,3H,(H,12,13)

InChI Key

FNYACXBFDHFJHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid typically involves the introduction of fluorine atoms and the formation of the thiazole ring. One common method involves the reaction of 2-(trifluoromethyl)thiazole with fluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amide Formation: Reaction with amines to form amides.

    Decarboxylation: Removal of the CO2 group under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, amines, and bases. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include esters, amides, and decarboxylated derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anti-inflammatory, and anticancer compounds.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The thiazole ring may contribute to the compound’s binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Overview

The compound shares key motifs with PPAR-targeting thiazole derivatives:

  • Thiazole core : A five-membered aromatic ring with sulfur and nitrogen atoms.
  • Trifluoromethyl group : Enhances lipophilicity and resistance to enzymatic degradation.
  • Acetic acid moiety : Critical for PPAR activation via hydrogen bonding and ionic interactions.

Key Comparisons

Table 1: Structural and Functional Comparison
Compound Name & Reference Substituents on Thiazole Acetic Acid Modification Molecular Weight Biological Activity Key Applications/Findings
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid 2-(trifluoromethyl) at position 2 2-Fluoro 243.17* Putative PPAR agonist (inferred from analogs) Potential metabolic regulation
GW501516 (Cardarine) 2-(4-trifluoromethylphenyl), 4-methyl None 453.45 PPARδ agonist (EC₅₀ = 1 nM) Enhances fatty acid oxidation, endurance
GW0742 2-(3-fluoro-4-trifluoromethylphenyl), 4-methyl None 495.47 PPARβ/δ agonist (IC₅₀ = 1 nM) Anti-inflammatory, neuroprotective
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid 3-(trifluoromethyl)phenyl, 5-methyl None 301.28 Unreported Structural analog for drug discovery
2-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic acid 4-(4-fluorophenyl), 5-methyl None 251.28 Unreported Fluorine on phenyl alters electronics

*Calculated molecular weight based on formula C₆H₃F₄NO₂S.

Critical Differences and Implications

Substitution Patterns: The 5-yl position of the thiazole in the target compound contrasts with 4-yl or 2-yl positions in analogs (e.g., GW501516). This spatial arrangement may alter receptor-binding orientation. Fluorine on acetic acid: Unique to the target compound, this modification likely increases acidity (pKa ~2.5–3.0 vs.

Biological Activity: GW501516 and GW0742 exhibit nanomolar potency for PPARδ/β, linked to glucose metabolism and anti-inflammatory effects . The target compound’s fluorine substitution may optimize these interactions. Compounds lacking trifluoromethyl groups (e.g., 2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid ) show reduced lipophilicity (clogP ~2.0 vs. ~4.5 for GW501516), impacting membrane permeability.

Pharmacokinetics :

  • The trifluoromethyl group in the target compound and GW501516 enhances metabolic stability by resisting cytochrome P450 oxidation .
  • Fluorine’s electronegativity may reduce off-target interactions compared to bulkier substituents (e.g., morpholine in ).

Biological Activity

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables and research findings.

  • Molecular Formula : C₆H₃F₄NO₂S
  • Molecular Weight : 229.15 g/mol
  • CAS Number : 1696242-46-2
  • Melting Point : Not specified in available literature

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant activity against various bacteria and fungi. For instance, in a study examining thiazole derivatives, it was found that certain compounds showed promising antibacterial activity against Staphylococcus aureus and Salmonella typhimurium with minimum inhibitory concentrations (MIC) as low as 0.49 µg/mL for some derivatives .

CompoundTarget OrganismMIC (µg/mL)
17aSalmonella typhimurium0.49
14Staphylococcus aureusNot specified

Anticancer Activity

The anticancer potential of thiazole derivatives has been documented in several studies. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, certain thiazole compounds demonstrated IC50 values lower than those of standard treatments like doxorubicin .

In a comparative study, the following thiazole derivatives were evaluated for their anticancer activity:

CompoundCell LineIC50 (µg/mL)
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
13U251 (glioblastoma)< Doxorubicin

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific proteins or pathways within the target cells. For instance, molecular dynamics simulations have shown that certain thiazoles interact with proteins through hydrophobic contacts and hydrogen bonding, which are crucial for their bioactivity .

Study 1: Antimicrobial Efficacy

A recent study tested a series of thiazole derivatives against multiple bacterial strains and reported that the presence of additional heterocycles at position-5 of the thiazole ring significantly enhanced antimicrobial activity . The study highlighted the importance of structural modifications in developing potent antimicrobial agents.

Study 2: Anticancer Activity

Another investigation focused on the synthesis of new thiazole compounds and their evaluation against various cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited higher cytotoxicity compared to those without such substitutions .

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